molecular formula C5H3BF4KN B1454217 Potassium 3-fluoropyridine-4-trifluoroborate CAS No. 1451390-70-7

Potassium 3-fluoropyridine-4-trifluoroborate

Cat. No.: B1454217
CAS No.: 1451390-70-7
M. Wt: 202.99 g/mol
InChI Key: KSEQSFVEHOQBNJ-UHFFFAOYSA-N
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Description

Preparation Methods

Potassium 3-fluoropyridine-4-trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-fluoropyridine with boron trifluoride etherate, followed by the addition of potassium fluoride. The reaction typically occurs under mild conditions and yields a stable product . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of potassium 3-fluoropyridine-4-yltrifluoroborate in Suzuki–Miyaura coupling involves the transmetalation step, where the organotrifluoroborate transfers its organic group to the palladium catalyst. This process is facilitated by the presence of a base, which helps to activate the boron reagent and promote the coupling reaction . The molecular targets and pathways involved are primarily related to the palladium-catalyzed cross-coupling mechanism .

Properties

IUPAC Name

potassium;trifluoro-(3-fluoropyridin-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BF4N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEQSFVEHOQBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=NC=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BF4KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 3-fluoropyridine-4-trifluoroborate
Reactant of Route 2
Potassium 3-fluoropyridine-4-trifluoroborate
Reactant of Route 3
Potassium 3-fluoropyridine-4-trifluoroborate
Reactant of Route 4
Potassium 3-fluoropyridine-4-trifluoroborate
Reactant of Route 5
Potassium 3-fluoropyridine-4-trifluoroborate
Reactant of Route 6
Potassium 3-fluoropyridine-4-trifluoroborate

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